Cas no 1261685-81-7 (3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile)

3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile is a specialized biphenyl derivative featuring chloro and trifluoromethoxy substituents, along with an acetonitrile functional group. This compound is valued for its structural versatility, serving as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its reactivity in cross-coupling reactions, while the trifluoromethoxy moiety contributes to improved metabolic stability in bioactive molecules. Its well-defined molecular structure allows for precise modifications in drug discovery and material science applications. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in synthetic workflows.
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile structure
1261685-81-7 structure
商品名:3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile
CAS番号:1261685-81-7
MF:C15H9ClF3NO
メガワット:311.686273336411
CID:4992038

3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile
    • インチ: 1S/C15H9ClF3NO/c16-14-6-2-5-12(13(14)7-8-20)10-3-1-4-11(9-10)21-15(17,18)19/h1-6,9H,7H2
    • InChIKey: MCMAMZAHRKQJRA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1CC#N)C1C=CC=C(C=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 392
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 33

3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011009893-250mg
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile
1261685-81-7 97%
250mg
$475.20 2023-09-03
Alichem
A011009893-1g
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile
1261685-81-7 97%
1g
$1549.60 2023-09-03
Alichem
A011009893-500mg
3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile
1261685-81-7 97%
500mg
$782.40 2023-09-03

3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile 関連文献

3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrileに関する追加情報

Comprehensive Guide to 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile (CAS No. 1261685-81-7): Properties, Applications, and Market Insights

3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile (CAS No. 1261685-81-7) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This biphenyl derivative features a unique combination of chloro and trifluoromethoxy substituents, making it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by the acetonitrile functional group, enhances reactivity in coupling reactions and other transformations.

The growing demand for fluorinated compounds in drug discovery has increased interest in 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile. Researchers are exploring its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies highlight its role in optimizing drug-like properties, such as metabolic stability and membrane permeability.

From a synthetic chemistry perspective, CAS 1261685-81-7 offers several advantages. The trifluoromethoxy group improves lipophilicity, while the chloro substituent provides an excellent handle for further functionalization. These features make it particularly useful in cross-coupling reactions, a hot topic in modern organic synthesis. Many researchers are searching for "how to modify biphenyl acetonitrile derivatives" or "applications of trifluoromethoxy compounds in medicinal chemistry," reflecting current industry trends.

The compound's stability under various conditions makes it suitable for high-throughput screening applications. Pharmaceutical companies are increasingly interested in 1261685-81-7 as a potential scaffold for fragment-based drug design. Its balanced physicochemical properties address common challenges in drug development, aligning with the industry's focus on "improving drug candidate success rates."

In material science, 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile shows promise for developing advanced liquid crystal materials. The combination of rigid biphenyl core and flexible acetonitrile moiety creates interesting mesomorphic properties. This application has gained attention in searches related to "new materials for display technologies."

Market analysis indicates steady growth for fluorinated biphenyl derivatives, with CAS 1261685-81-7 positioned as a niche but important player. The compound's versatility supports its use across multiple research areas, from small molecule therapeutics to functional materials. Current procurement trends show increased demand from research institutions and specialty chemical suppliers.

Quality control of 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile requires careful monitoring of purity levels, typically assessed through HPLC and NMR spectroscopy. These analytical methods ensure the compound meets the stringent requirements of pharmaceutical applications, addressing common search queries about "quality standards for research chemicals."

Environmental and safety considerations for 1261685-81-7 follow standard laboratory protocols for nitrile-containing compounds. Proper handling procedures are essential, reflecting the industry's emphasis on "green chemistry practices." The compound's stability profile makes it suitable for various storage conditions, an important factor for research facilities.

Future research directions for 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile include exploring its potential in catalysis and as a precursor for heterocyclic compounds. These applications align with current interests in "sustainable synthetic methods" and "diversity-oriented synthesis," frequently searched topics in chemical databases.

For researchers working with CAS 1261685-81-7, understanding its spectroscopic characteristics is crucial. The compound displays distinctive peaks in both infrared spectroscopy (notably the nitrile stretch around 2250 cm⁻¹) and proton NMR (aromatic patterns between 7-8 ppm), information often sought in analytical chemistry forums.

The synthesis of 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile typically involves multi-step procedures starting from commercially available biphenyl precursors. Optimization of these routes remains an active area of investigation, with many researchers searching for "efficient synthesis of trifluoromethoxy-substituted biphenyls."

In conclusion, 3-Chloro-3'-(trifluoromethoxy)biphenyl-2-acetonitrile represents an important chemical building block with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic versatility continue to attract research interest, particularly in the development of novel pharmaceutical ingredients and advanced materials.

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